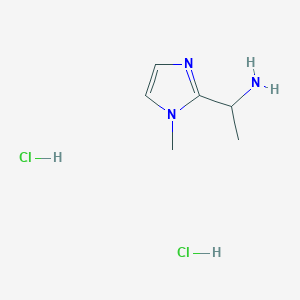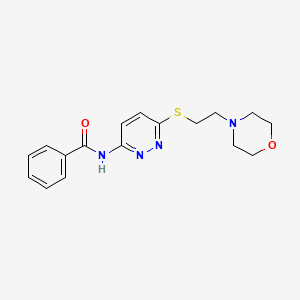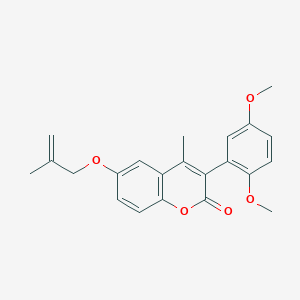![molecular formula C10H19NO3 B2672422 3-[5-(Methoxymethyl)oxolan-2-yl]morpholine CAS No. 1869214-14-1](/img/structure/B2672422.png)
3-[5-(Methoxymethyl)oxolan-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(Methoxymethyl)oxolan-2-yl]morpholine is a chemical compound with the CAS Number: 1869214-14-1 . Its molecular weight is 201.27 and its molecular formula is C10H19NO3 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO3/c1-12-6-8-2-3-10 (14-8)9-7-13-5-4-11-9/h8-11H,2-7H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 201.27 and its molecular formula is C10H19NO3 .Applications De Recherche Scientifique
Synthesis of Novel Compounds :
- D’hooghe et al. (2006) explored the synthesis of cis-3,5-disubstituted morpholine derivatives, a process crucial in the development of novel compounds with potential applications in medicinal chemistry and materials science (D’hooghe et al., 2006).
Anti-Corrosion Applications :
- Douche et al. (2020) investigated the anti-corrosion potency of certain morpholine derivatives, highlighting their importance in protecting metals against corrosion, which is vital in industrial applications (Douche et al., 2020).
Biodegradable Materials Synthesis :
- Veld et al. (1992) described the synthesis of polyesteramides with pendant functional groups using morpholine derivatives, indicating its role in creating biodegradable materials (Veld et al., 1992).
Pharmacological Research :
- In pharmacological research, morpholine derivatives are used as building blocks in drug design, as highlighted by Harrison et al. (2001) in their study of a neurokinin-1 receptor antagonist (Harrison et al., 2001).
Agricultural Chemistry :
- Luo et al. (2008) focused on the synthesis of novel triazolinone derivatives for use as herbicides, demonstrating the relevance of morpholine derivatives in agricultural chemistry (Luo et al., 2008).
Material Science :
- In material science, morpholine derivatives are used for developing novel materials with unique properties, as shown in the study of electrochemical and aggregation properties of silicon phthalocyanine derivatives by Bıyıklıoğlu (2015) (Bıyıklıoğlu, 2015).
Cancer Research :
- Podo (1999) highlighted the significance of phospholipid metabolism in tumors, with morpholine derivatives playing a role in this process, which is crucial in cancer research (Podo, 1999).
Safety and Hazards
The safety information for 3-[5-(Methoxymethyl)oxolan-2-yl]morpholine includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Propriétés
IUPAC Name |
3-[5-(methoxymethyl)oxolan-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-12-6-8-2-3-10(14-8)9-7-13-5-4-11-9/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQJJCWDEUAXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(O1)C2COCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2672341.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B2672343.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2672346.png)
![2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid](/img/structure/B2672348.png)
![2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2672349.png)
![N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672352.png)
![9-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2672353.png)

![Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2672356.png)
![N-[(3-Bromophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2672359.png)


